molecular formula C9H16Cl2N2 B3301569 4-(3-Aminopropyl)aniline 2HCl CAS No. 91054-46-5

4-(3-Aminopropyl)aniline 2HCl

Cat. No. B3301569
CAS RN: 91054-46-5
M. Wt: 223.14 g/mol
InChI Key: SJFCADFZZNPTJE-UHFFFAOYSA-N
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Description

“4-(3-Aminopropyl)aniline 2HCl”, also known as “3-(4-Aminophenyl)propylamine” or “m-Aminopropylaniline”, is an organic compound with the molecular formula C9H13N . It is a colorless to yellowish liquid that is used in the synthesis of various organic compounds.


Synthesis Analysis

The synthesis of “4-(3-Aminopropyl)aniline 2HCl” involves the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary, or tertiary anilines using Brönsted acidic ionic liquid as a powerful catalyst .


Molecular Structure Analysis

The molecular structure of “4-(3-Aminopropyl)aniline 2HCl” contains total 25 bond(s); 11 non-H bond(s), 6 multiple bond(s), 3 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 primary amine(s) (aliphatic), and 1 primary amine(s) (aromatic) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Aminopropyl)aniline 2HCl” include a molecular weight of 150.221, a density of 1.0±0.1 g/cm3, a boiling point of 289.5±23.0 °C at 760 mmHg, and a flash point of 152.3±22.1 °C .

Scientific Research Applications

Stretchable Strain Sensors

The compound is used in the development of stretchable strain sensors, which are capable of acquiring data when in contact with human skin or equipment . These sensors are widely used in wearable applications. The compound helps in measuring the resistance changes in the sensor .

Surface Modification of Substrates

It is used for surface modification of substrates like Polydimethylsiloxane (PDMS). The compound helps in forming a self-assembled monolayer (SAM) on the PDMS substrate .

Conducting Polymer

The compound is used in the formation of conducting polymers. These polymers have the electrical and optical properties of metals as well as mechanical properties of original polymers .

Flexible Sensor Applications

The compound is used in various flexible sensor applications. It helps in obtaining stable characteristics even under high tensile stress .

Anion Binding Studies

The compound is used in anion binding studies. It is used in the synthesis of tris(3-aminopropyl)amine-based tripodal urea and thiourea receptors .

Wearable Sensors

The compound is used in the development of wearable sensors. These sensors have been studied for various applications, such as electronic skin, flexible displays, health monitors, and energy harvesters .

Mechanism of Action

The mechanism of action of “4-(3-Aminopropyl)aniline 2HCl” is not fully understood, but it is believed to involve its interaction with various receptors in the body. It has been shown to have affinity for the sigma-1 receptor, which is involved in the regulation of various physiological processes, including pain perception, mood, and cognition.

Safety and Hazards

The safety data sheet for “4-(3-Aminopropyl)aniline 2HCl” indicates that it is a combustible liquid and is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and serious eye damage. It is suspected of causing genetic defects and cancer .

properties

IUPAC Name

4-(3-aminopropyl)aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.2ClH/c10-7-1-2-8-3-5-9(11)6-4-8;;/h3-6H,1-2,7,10-11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFCADFZZNPTJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCN)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Aminopropyl)aniline 2HCl

CAS RN

91054-46-5
Record name 4-(3-aminopropyl)aniline dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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